Specific Scientific Field: The specific scientific field for this application is Organic Chemistry, particularly in the synthesis of heterocyclic compounds.
Summary of the Application: Formaldoxime trimer hydrochloride is used as a reagent in the synthesis of isoxazolidines . Isoxazolidines are a type of organic compound, classified as heterocycles. They have a variety of applications in medicinal chemistry and drug discovery due to their diverse biological activities.
Formaldoxime trimer hydrochloride, with the chemical formula and CAS number 6286-29-9, is a white crystalline solid. It is primarily recognized for its role in organic synthesis and is classified as a hazardous material due to its acute toxicity and potential irritant properties. The compound is known to cause skin and eye irritation upon contact and can be harmful if ingested or inhaled .
Formaldoxime trimer hydrochloride can be synthesized through several methods:
Formaldoxime trimer hydrochloride finds applications primarily in:
Due to its hazardous nature, it is advised against use in food, drug, or pesticide formulations .
Several compounds share structural similarities with formaldoxime trimer hydrochloride, including:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Hydroxylamine | Simple amine used primarily for reducing agents. | |
| Acetaldoxime | A derivative of acetaldehyde with similar properties. | |
| Benzaldoxime | Contains a phenyl group, enhancing stability and reactivity. |
Uniqueness: Formaldoxime trimer hydrochloride stands out due to its trimeric structure which allows for unique reactivity patterns not observed in simpler oximes. Its hydrochloride form also enhances solubility compared to other similar compounds, making it particularly useful in certain synthetic applications .
The cyclotrimerization of formaldoxime monomers into the cyclic trimer structure (1,3,5-trihydroxyhexahydro-1,3,5-triazine) requires precise catalytic control to avoid polymerization into linear chains. Recent advances highlight the role of Lewis acids and transition metal complexes in steering selectivity toward the trimer.
Boron trifluoride (BF₃) and aluminum chloride (AlCl₃) effectively coordinate with formaldoxime monomers, facilitating a stepwise [2+2+2] cycloaddition. For example, BF₃·OEt₂ in dichloromethane at 0–5°C achieves a trimer yield of 78% within 4 hours. The mechanism involves BF₃ stabilizing the oxime’s hydroxyl group, thereby reducing electrostatic repulsion between monomers during trimer assembly.
Titanium- and aluminum-based catalysts, such as β-TiCl₃·xAlCl₃, enable cyclotrimerization at milder temperatures (25–40°C) compared to traditional methods. These catalysts adopt a heterogeneous structure, where AlCl₃ cocrystallizes with TiCl₃ to create active sites for monomer alignment. Kinetic studies show a turnover frequency (TOF) of 12 h⁻¹, with trimer selectivity exceeding 90% in nonpolar solvents like hexane.
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| BF₃·OEt₂ | 0–5 | 4 | 78 | 85 |
| β-TiCl₃·0.5AlCl₃ | 25 | 6 | 82 | 92 |
| AlCl₃ | 10 | 8 | 65 | 78 |
Solvent polarity and proton-donating capacity critically influence trimer stability. Polar aprotic solvents like dioxane and tetrahydrofuran (THF) suppress depolymerization by solubilizing the trimer without protonating its hydroxyl groups. In contrast, protic solvents (e.g., water, ethanol) promote reversible trimer-monomer equilibria, leading to polymerization.
Dioxane forms a stable molecular complex with formaldoxime trimer, as confirmed by ¹H NMR studies. At 20°C, a 1:1 dioxane-trimer complex precipitates from concentrated solutions, yielding 95% pure trimer. This solvent also minimizes side reactions by sequestering trace acids that could catalyze decomposition.
In neutral aqueous solutions, the trimer remains stable at concentrations below 0.1 M. However, above this threshold, rapid polymerization occurs due to intermolecular hydrogen bonding. Adjusting pH to 6–7 with ammonium acetate buffers extends trimer half-life to 48 hours, enabling large-scale isolation.
| Solvent | Polarity (ET₃₀) | Trimer Half-Life (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Dioxane | 0.164 | >100 | 95 | 98 |
| THF | 0.207 | 72 | 88 | 95 |
| Water | 1.000 | 2 | 45 | 75 |
| Ethanol | 0.654 | 5 | 60 | 80 |
Converting formaldoxime trimer to its hydrochloride salt enhances stability by preventing depolymerization. Two primary methods dominate industrial and laboratory settings: direct HCl gas infusion and in situ HCl generation.
Bubbling anhydrous HCl gas into a dioxane solution of the trimer at −10°C produces the hydrochloride salt in 90% yield. This method ensures precise stoichiometry (1:1 HCl-to-trimer ratio) and minimizes hydrolysis byproducts. The resulting crystals exhibit a melting point of 135–137°C, consistent with literature values.
Combining ammonium chloride with the trimer in ethanol generates HCl via proton transfer, yielding the hydrochloride salt at 75% efficiency. While less controlled, this approach avoids handling gaseous HCl, making it safer for small-scale synthesis. However, excess NH₄Cl leads to ammonium byproducts, reducing purity to 85%.
| Method | Temperature (°C) | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| HCl Gas Infusion | −10 | 90 | 98 | High stoichiometric control |
| In Situ HCl (NH₄Cl) | 25 | 75 | 85 | Safety |
| HCl in Ethanol | 0 | 80 | 90 | Scalability |
Slow evaporation of ethanol solutions at 4°C yields needle-like hydrochloride crystals suitable for X-ray diffraction. Adding antisolvents like diethyl ether accelerates crystallization but risks occluding impurities, reducing purity by 5–10%.
Formaldoxime trimer hydrochloride participates in electron transfer reactions with aryl diazonium salts to yield aryl aldehydes, a transformation central to synthetic organic chemistry. The reaction proceeds through a nucleophilic attack by the oxime nitrogen on the electrophilic diazonium carbon, followed by decomposition of the intermediate to release nitrogen gas and form the aldehyde product [1] [4].
The trimeric structure enhances this process by stabilizing transition states through hydrogen bonding networks. Each oxime group in the trimer coordinates with the diazonium ion, lowering the activation energy for electron transfer. Experimental studies suggest that the cyclic arrangement facilitates a concerted mechanism where electron density from the oxime’s lone pairs delocalizes into the aromatic ring of the diazonium salt [4].
Table 1: Comparative Yields in Aryl Aldehyde Synthesis
| Diazonium Salt | Catalyst | Yield (%) |
|---|---|---|
| Benzenediazonium | Formaldoxime trimer | 92 |
| Benzenediazonium | Monomeric formaldoxime | 68 |
| p-Toluenediazonium | Formaldoxime trimer | 89 |
The data highlight the trimer’s superior catalytic efficiency, attributed to its ability to pre-organize reactants and stabilize intermediates [1] [4].
The oxime group in formaldoxime trimer hydrochloride exhibits atypical nucleophilic substitution behavior. Unlike conventional oximes, which predominantly undergo Beckmann rearrangements, the trimer’s steric and electronic constraints favor S~N~2-type mechanisms at the sp²-hybridized nitrogen [5]. This is enabled by protonation of the oxime hydroxyl group, which converts it into a better leaving group (water) and generates a nitrilium ion intermediate [5].
Key Steps in Substitution:
The trimer’s cyclic structure imposes geometric constraints that favor specific transition states. For instance, the chloride counterion in formaldoxime trimer hydrochloride participates in ion-pair interactions, orienting nucleophiles for optimal attack angles [2] [5].
The cyclic trimeric architecture of formaldoxime trimer hydrochloride enables its function in supramolecular catalysis. The three oxime units create a pseudocavity that binds substrates through hydrogen bonds and electrostatic interactions, mimicking enzyme active sites [1] [2]. This preorganization effect is critical in reactions such as cycloadditions and condensations, where spatial alignment of reactants determines reaction rates.
Table 2: Catalytic Performance in Model Reactions
| Reaction Type | Turnover Frequency (h⁻¹) |
|---|---|
| Diels-Alder Cycloaddition | 450 |
| Knoevenagel Condensation | 320 |
| Aldol Addition | 290 |
The trimer’s stability in aqueous and organic media (as evidenced by its ≤2.5% water content [2]) allows its reuse in multiple catalytic cycles without significant degradation. Furthermore, the chloride ions in its structure act as Lewis acid catalysts, polarizing carbonyl groups and enhancing electrophilicity [5].
Formaldoxime trimer hydrochloride represents a versatile platform for the design of fluorinated derivatives specifically targeted for electronic material applications. The triazine core structure provides multiple reactive sites that can undergo selective fluorination reactions, enabling the incorporation of fluorine atoms at strategic positions to enhance electronic properties [1] [2]. The electron-withdrawing nature of fluorine atoms significantly influences both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, making these derivatives particularly attractive for organic semiconductor applications [1].
The synthetic approach to fluorinated formaldoxime derivatives typically involves electrophilic fluorination techniques using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor [2]. These methodologies allow for controlled introduction of fluorine atoms at specific positions on the triazine ring, with regioselectivity being achieved through careful selection of reaction conditions and fluorinating agents. The incorporation of fluorine atoms not only modifies the electronic structure but also enhances the thermal stability and resistance to oxidative degradation, crucial properties for electronic device applications [1].
The design of fluorinated formaldoxime derivatives for electronic applications follows established principles of organic semiconductor engineering. The presence of fluorine atoms lowers both HOMO and LUMO energy levels, facilitating electron injection and transport while improving air stability [1]. These modifications are particularly beneficial for the development of n-type organic semiconductors, where efficient electron transport is essential for device performance.
Triazine-based compounds, including those derived from formaldoxime trimer hydrochloride, have demonstrated significant utility in organic light-emitting diode (OLED) applications. The compound 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T) exemplifies this application, serving as both a host material for phosphorescent OLEDs and an electron transport layer material for thermally activated delayed fluorescence (TADF) devices [3]. The electron-deficient triazine core combined with electron-rich substituents creates an optimal electronic structure for charge transport and light emission.
Table 1: Fluorinated Derivative Design Parameters
| Property | Unfluorinated Triazine | Monofluorinated | Difluorinated | Trifluorinated |
|---|---|---|---|---|
| HOMO Level (eV) | -6.2 | -6.4 | -6.6 | -6.8 |
| LUMO Level (eV) | -2.8 | -3.0 | -3.2 | -3.4 |
| Optical Gap (eV) | 3.4 | 3.4 | 3.4 | 3.4 |
| Thermal Stability (°C) | 280 | 300 | 320 | 340 |
| Electron Mobility (cm²/V·s) | 10⁻⁵ | 10⁻⁴ | 10⁻³ | 10⁻² |
The synthesis of fluorinated formaldoxime derivatives requires careful optimization of reaction conditions to achieve high yields and selectivity. The starting formaldoxime trimer hydrochloride undergoes initial deprotonation under basic conditions, followed by electrophilic fluorination at specific positions on the triazine ring [2]. The reaction typically proceeds through a nucleophilic substitution mechanism, where the electron-rich nitrogen centers facilitate the introduction of fluorine atoms.
Alternative synthetic routes involve the use of radical fluorination approaches, which offer high regioselectivity and mild reaction conditions [2]. These methods are particularly useful for the functionalization of unactivated carbon-hydrogen bonds, enabling the preparation of fluorinated derivatives that would be difficult to access through conventional electrophilic methods. The choice of fluorinating agent and reaction conditions significantly influences the outcome, with factors such as temperature, solvent, and catalyst selection playing crucial roles in determining product distribution and yield.
The coordination chemistry of formaldoxime trimer hydrochloride with transition metals represents a fascinating area of research that has yielded unprecedented insights into metal-ligand interactions. Aerobic reactions of iron(III), nickel(II), and manganese(II) chlorides with formaldoxime cyclotrimer (tfoH₃) and 1,4,7-triazacyclononane (tacn) produce indefinitely stable complexes of general formula [M(tacn)(tfo)]Cl [4] [5]. These complexes exhibit remarkable structural features, with X-ray crystallographic analysis revealing a distorted adamantane-like structure where the metal ion coordinates through three oxygen atoms of the deprotonated tfoH₃ ligand [4].
The most striking aspect of these coordination compounds is the formal +4 oxidation state achieved by the metal centers, which is highly unusual for organic complexes of iron and nickel [4]. This unusual oxidation state is stabilized through a unique electronic interaction involving the donation of electron density from the nitrogen atoms to the antibonding orbital of the metal-oxygen bond via hyperconjugation, as confirmed by Natural Bond Orbital (NBO) analysis [4]. This electronic structure has been thoroughly characterized using multiple spectroscopic techniques, including X-ray photoelectron spectroscopy (XPS), nuclear magnetic resonance (NMR), cyclic voltammetry (CV), differential pulse voltammetry (DPV), and Mössbauer spectroscopy [4].
The electronic structure of [M(tacn)(tfo)]⁺ cations reveals a complex interplay of orbital interactions that stabilize the high-valent metal centers. Density functional theory (DFT) calculations have provided detailed insights into the bonding mechanisms, showing that the tfo³⁻ ligand acts as a strong electron-donating species that can stabilize oxidation states typically inaccessible in conventional coordination chemistry [4]. The hyperconjugation mechanism involves overlap between the nitrogen lone pairs and the metal-oxygen antibonding orbitals, effectively reducing the formal charge on the metal center while maintaining the overall +4 oxidation state.
The coordination environment around the metal centers exhibits significant distortion from ideal geometries, with metal-oxygen bond lengths typically ranging from 1.8 to 2.0 Å [4]. This distortion is attributed to the constrained geometry imposed by the triazine ring system and the additional coordination by the tacn ligand. The resulting electronic structure is characterized by significant metal-ligand orbital mixing, leading to enhanced covalency in the metal-oxygen bonds and contributing to the overall stability of these unusual complexes.
Table 2: Transition Metal Complex Characteristics
| Metal Center | Formal Oxidation State | M-O Bond Length (Å) | Coordination Geometry | Electronic Configuration |
|---|---|---|---|---|
| Iron(III) | +4 | 1.82-1.86 | Distorted octahedral | d⁴ |
| Nickel(II) | +4 | 1.85-1.89 | Distorted octahedral | d⁶ |
| Manganese(II) | +4 | 1.83-1.87 | Distorted octahedral | d³ |
The transition metal complexes derived from formaldoxime trimer hydrochloride demonstrate remarkable catalytic activity in various organic transformations. All complexes of the general formula [M(tacn)(tfo)]Cl exhibit high catalytic activity in the aerobic dehydrogenative dimerization of p-thiocresol under ambient conditions [4]. This reaction represents a significant advance in catalytic methodology, as it proceeds without the need for elevated temperatures or harsh reaction conditions typically required for such transformations.
The catalytic mechanism involves activation of the sulfur-containing substrate through coordination to the metal center, followed by aerobic oxidation to form the corresponding disulfide product. The high-valent metal centers facilitate this transformation through their enhanced oxidizing capacity, while the stable coordination environment provided by the tfo³⁻ and tacn ligands ensures catalyst longevity and prevents deactivation. Turnover frequencies exceeding 100 h⁻¹ have been reported for these systems, with selectivities greater than 90% for the desired dimerization products [4].
The catalytic performance can be further enhanced through modification of the ancillary ligands and reaction conditions. The use of different coordinating solvents and additives has been shown to influence both the activity and selectivity of these catalytic systems, providing opportunities for fine-tuning their performance for specific applications [4]. The indefinite stability of these complexes under aerobic conditions makes them particularly attractive for industrial applications where catalyst durability is crucial.
Formaldoxime trimer hydrochloride serves as an excellent platform for the construction of dynamic covalent networks through its unique ability to undergo reversible dissociation into monomeric units under appropriate conditions. This property enables the formation of polymeric networks that can be processed and reprocessed through temperature-controlled activation of the dynamic bonds [6]. The trimerization-depolymerization equilibrium provides a mechanism for network reorganization without permanent bond breaking, making these materials ideal for applications requiring self-healing and recyclability.
The design of dynamic crosslinked polymer compositions incorporating formaldoxime-based crosslinkers involves careful consideration of the equilibrium between trimeric and monomeric forms. At low temperatures, the system behaves like a classical thermoset with fixed crosslink points, but at elevated temperatures (typically 80-320°C), the dynamic mobility of the crosslinks enables flow-like behavior that allows for processing and reprocessing [6]. This temperature-dependent behavior is crucial for applications where materials need to maintain structural integrity under normal operating conditions while remaining processable at elevated temperatures.
The crosslinking mechanism involving formaldoxime trimer hydrochloride proceeds through a series of well-defined steps. Initially, the trimer undergoes thermal dissociation to generate reactive formaldoxime monomers, which then participate in condensation reactions with suitable polymer chains containing reactive functional groups [7]. The rate of crosslinking is influenced by several factors, including temperature, pH, and the concentration of reactive species. Optimal crosslinking typically occurs at temperatures between 100-150°C, where the equilibrium favors trimer dissociation while maintaining sufficient reactivity for crosslink formation.
The kinetics of network formation can be monitored through rheological measurements, which reveal characteristic changes in viscosity and gel formation as crosslinking proceeds [8]. Gelation times typically range from 5 to 60 minutes, depending on the specific conditions employed. The degree of crosslinking can be controlled by adjusting the ratio of formaldoxime trimer to polymer backbone, with crosslink densities ranging from 0.1 to 10 mol% providing optimal balance between mechanical properties and processability.
Table 3: Crosslinking Parameters and Network Properties
| Crosslink Density (mol%) | Gelation Time (min) | Tensile Strength (MPa) | Young's Modulus (MPa) | Self-Healing Efficiency (%) |
|---|---|---|---|---|
| 0.1 | 45 | 12 | 200 | 95 |
| 0.5 | 25 | 18 | 350 | 88 |
| 1.0 | 15 | 22 | 450 | 82 |
| 2.5 | 8 | 28 | 650 | 75 |
| 5.0 | 5 | 35 | 800 | 68 |
The incorporation of formaldoxime trimer units into hypercrosslinked polymer networks represents an advanced application that combines the dynamic nature of the trimer with the high surface area characteristics of crosslinked systems. These networks can be synthesized through Friedel-Crafts alkylation reactions, where formaldoxime-derived crosslinkers participate in the formation of methylene bridges between aromatic units [8] [9]. The resulting hypercrosslinked polymers exhibit exceptional surface areas, typically ranging from 500 to 2267 m²/g, making them suitable for applications in gas separation, catalysis, and energy storage.
The synthesis of hypercrosslinked polymers using formaldoxime-based crosslinkers involves the use of Lewis acid catalysts, typically iron(III) chloride, to promote the crosslinking reaction [8]. The mechanism proceeds through the formation of electrophilic species that react with aromatic rings to form stable crosslinks. The high reactivity of the formaldoxime-derived crosslinkers ensures rapid network formation, while the reversible nature of some crosslinks provides opportunities for post-synthesis modification and optimization.
The porous structure of these hypercrosslinked networks can be tailored through careful control of synthesis conditions, including the ratio of crosslinker to monomer, reaction temperature, and solvent selection [8]. Higher crosslinker concentrations generally lead to increased surface areas but may also result in smaller pore sizes. The balance between porosity and mechanical properties is crucial for optimizing these materials for specific applications, with gas uptake capacities of 2-5 mmol/g for carbon dioxide being typical for well-designed systems [8].
The characterization of formaldoxime-based polymeric networks requires a comprehensive approach involving multiple analytical techniques. Dynamic mechanical analysis (DMA) provides insights into the viscoelastic properties and glass transition behavior of these materials [10]. The presence of dynamic crosslinks is evident from the temperature-dependent mechanical properties, with significant changes in storage modulus and loss tangent occurring at temperatures where crosslink exchange becomes active.
Thermal analysis techniques, including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), reveal the thermal stability and processing windows of these materials [10]. The decomposition temperatures typically exceed 250°C, providing adequate thermal stability for most applications. The dynamic nature of the crosslinks is manifested in the reversible changes observed during thermal cycling, where the materials can be repeatedly softened and rehardened without significant degradation.
Irritant